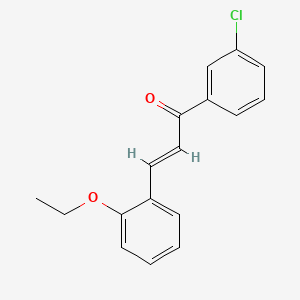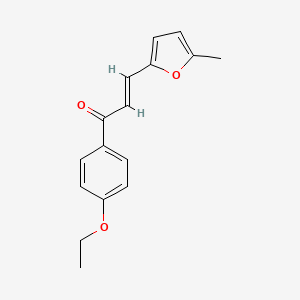
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 2CFPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of a class of compounds known as arylalkenyl chloro-fluoro-phenyls, which are characterized by their unique structure and properties. 2CFPC has been studied for its ability to act as an inhibitor of various enzymes, as well as its potential use in drug design and development.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to act as an inhibitor of various enzymes, including cytochrome P450, which is involved in drug metabolism. This makes it a potential target for drug design and development. Additionally, it has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the levels of amyloid-beta peptide, which is associated with the disease.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme and block its activity. Additionally, it is believed that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one may act as an antioxidant, which could explain its potential use in cancer research.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not fully understood. However, it has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition could lead to changes in the metabolism of drugs, which could have implications for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could have implications for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to act as an inhibitor of various enzymes, which could be useful for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could be useful for cancer research. However, it has some limitations as well. For example, the exact mechanism of action is not fully understood, and its effects on humans are not well-studied.
Direcciones Futuras
There are numerous possible future directions for research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action and its effects on humans. Additionally, further research could be done to explore its potential applications in drug design and development, as well as its potential use in cancer research. Furthermore, research could be done to explore its potential use in the treatment of Alzheimer’s disease, as well as its potential use in other medical fields. Finally, research could be done to explore its potential use in other scientific fields, such as materials science and biotechnology.
Métodos De Síntesis
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one can be synthesized in a few different ways. One method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of an acid catalyst. This reaction yields the desired product in high yield. Another method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of a base catalyst. This reaction yields the desired product in moderate yields.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPOPCYXGORCX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

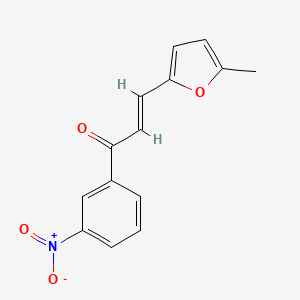


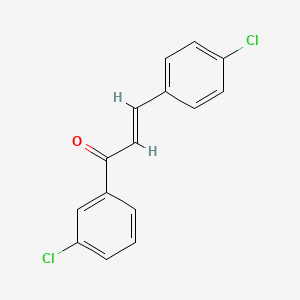
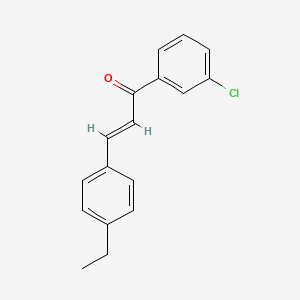
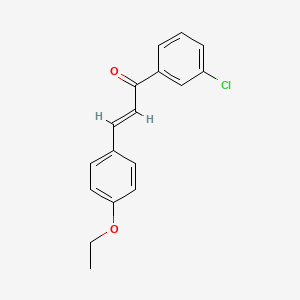
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
